molecular formula C15H19NO B463982 N-[2-(1-cyclohexen-1-yl)ethyl]benzamide CAS No. 101104-43-2

N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

Cat. No.: B463982
CAS No.: 101104-43-2
M. Wt: 229.32g/mol
InChI Key: STZFSVDIZBFOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Cyclohexen-1-yl)ethyl]benzamide is a benzamide derivative characterized by a cyclohexenyl group attached to the ethylamine side chain of the benzamide core. The cyclohexenyl group introduces conformational flexibility and hydrophobicity, which may influence binding interactions in biological systems or catalytic applications .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZFSVDIZBFOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]benzamide typically involves the reaction of 1-cyclohexen-1-yl ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.

Major Products Formed

    Oxidation: Formation of cyclohexenone derivatives or benzoic acid.

    Reduction: Formation of cyclohexyl ethylamine or benzyl alcohol.

    Substitution: Formation of halogenated benzamides or alkylated derivatives.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Synthesized from benzoyl chloride and 3,4-dimethoxyphenethylamine, this compound features a dimethoxy-substituted aromatic ring on the ethyl side chain. Its melting point (90°C) and high yield (80%) highlight the influence of electron-donating methoxy groups on crystallinity and reaction efficiency .
  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) : This antioxidant derivative contains multiple hydroxyl groups on both the benzamide core and the phenethyl side chain. The polar hydroxyl groups enhance radical scavenging activity, as demonstrated by its DPPH and TEAC assay results .
  • N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (Compound 6a): Incorporating an imidazole ring and diethylamino group, this compound exhibits class III antiarrhythmic activity, comparable to sematilide in prolonging cardiac action potentials .

Physical and Chemical Properties

Compound Name Key Substituents Melting Point (°C) Solubility Trends
N-[2-(1-Cyclohexen-1-yl)ethyl]benzamide Cyclohexenyl ethyl Not reported Likely hydrophobic
Rip-B 3,4-Dimethoxyphenethyl 90 Moderate (polar aprotic)
THHEB 3,4,5-Trihydroxy-phenethyl Not reported High (aqueous/organic)
Compound 6a Diethylaminoethyl, imidazole Not reported Moderate (polar solvents)
  • Thermal Stability : Rip-B’s higher melting point reflects its crystalline nature, whereas the cyclohexenyl group in the target compound may reduce packing efficiency, lowering its melting point.
Antioxidant Activity
  • THHEB : Demonstrates potent antioxidant activity (IC50 = 22.8 μM for DPPH scavenging), surpassing ascorbic acid. Its efficacy is attributed to hydroxyl groups that stabilize free radicals .

Key Research Findings and Gaps

  • Structural Insights : Cyclohexenyl substituents introduce unique steric and electronic effects but are underexplored in benzamide chemistry.
  • Biological Potential: While the target compound lacks reported bioactivity, structural analogs suggest possible applications in receptor targeting or hydrophobic drug design.
  • Synthetic Challenges : The cyclohexenyl group may complicate purification and characterization, necessitating advanced techniques like X-ray crystallography (as used for compounds).

Biological Activity

N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexene moiety linked to a benzamide structure. Its molecular formula is C13H17NC_{13}H_{17}N, indicating a moderate molecular weight that allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may modulate various biochemical pathways, leading to anti-inflammatory and antimicrobial effects. Notably, it has been suggested that the compound can inhibit enzymes involved in inflammatory pathways, contributing to its potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. For instance, studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting that it may be beneficial in managing conditions characterized by chronic inflammation.

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism may involve the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro testing against bacterial strainsSignificant inhibition of bacterial growth was observed.
AnticancerCytotoxicity assays on MCF7 and A549 cellsInduced apoptosis with IC50 values indicating potency against cancer cells.
Anti-inflammatoryCytokine production assaysReduced levels of TNF-alpha and IL-6 in treated cell cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.